molecular formula C16H12BrCl2N B8093827 1-(2,6-Dichlorobenzyl)quinolinium

1-(2,6-Dichlorobenzyl)quinolinium

Cat. No.: B8093827
M. Wt: 369.1 g/mol
InChI Key: LFQOORSSBBYFQH-UHFFFAOYSA-M
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Description

1-(2,6-Dichlorobenzyl)quinolinium is a quinolinium derivative featuring a 2,6-dichlorobenzyl substituent. Quinolinium compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Synthesis of this compound involves alkylation of quinolinium precursors with 2,6-dichlorobenzyl bromide, though challenges in yield optimization have been reported due to competing side reactions .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]quinolin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N.BrH/c17-14-7-3-8-15(18)13(14)11-19-10-4-6-12-5-1-2-9-16(12)19;/h1-10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQOORSSBBYFQH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(2,6-Dichlorobenzyl)quinolinium typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and quinoline.

    Reaction Conditions: The 2,6-dichlorobenzyl chloride is reacted with quinoline in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the intermediate 1-[(2,6-Dichlorophenyl)methyl]quinoline.

    Quaternization: The intermediate is then quaternized using a brominating agent, such as hydrobromic acid or bromine, to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)quinolinium can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxide or reduced quinoline derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)quinolinium has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.

    Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)quinolinium involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Positional Isomerism: 2,6-Dichlorobenzyl vs. 2,4-Dichlorobenzyl Derivatives

The position of chlorine substituents on the benzyl group significantly influences molecular interactions. For example:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibits an IC50 of 1.48 mM against collagenase, while its 2,6-dichlorobenzyl analog shows slightly enhanced potency (IC50 = 1.31 mM) .
  • Docking studies reveal that the 2,6-dichlorobenzyl derivative forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with collagenase residues, likely due to reduced steric hindrance and optimized halogen-π interactions .

Table 1: Biological Activity of Dichlorobenzyl-Substituted Amino Acids

Compound IC50 (mM) Gibbs Free Energy (kcal/mol) Key Interactions (Å)
(S)-2-amino-2-(2,4-dichlorobenzyl)pent… 1.48 -6.4 H-bond: 2.202; π–π: 4.127
(S)-2-amino-2-(2,6-dichlorobenzyl)pent… 1.31 -6.5 H-bond: 1.961; π–π: 4.249

Physicochemical Properties

  • Lipophilicity : Di(2,6-dichlorobenzyl) esters display high lipophilicity, enhancing solubility in organic solvents but limiting aqueous compatibility . This property is critical for drug delivery and membrane penetration.

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